6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one

Physicochemical Property Solubility CNS Drug Discovery

Medicinal chemistry teams targeting M4 muscarinic receptors or kinase pathways often encounter failed syntheses and inconsistent SAR data from generic N-alkyl pyrrolopyridinones. This building block ensures exact spacer geometry: • 3-carbon linker with free -NH2 enables reliable amide/amine derivatization • LogP -0.85 improves aqueous solubility for downstream handling • ≥97% purity with batch-specific NMR/HPLC certificates • Directly matches patent claims for M4 PAM pharmacophores. Supply: Multi-gram custom synthesis available with global shipping.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 1206970-28-6
Cat. No. B1524084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
CAS1206970-28-6
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=N2)C(=O)N1CCCN
InChIInChI=1S/C10H13N3O/c11-4-2-6-13-7-9-8(10(13)14)3-1-5-12-9/h1,3,5H,2,4,6-7,11H2
InChIKeyVOWCJNATVIPVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one (CAS 1206970-28-6): Building Block for CNS and Kinase Research


6-(3-Aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one (CAS 1206970-28-6) is a heterocyclic building block featuring a fused pyrrolo[3,4-b]pyridine core with a primary amine-terminated propyl chain at the 6-position . The core scaffold is a privileged structure in medicinal chemistry, particularly as a key intermediate for synthesizing allosteric modulators of the M4 muscarinic acetylcholine receptor [1] and for generating libraries of kinase inhibitors [2]. The presence of the free primary amine provides a versatile handle for further derivatization, such as amide coupling or reductive amination, enabling the rapid exploration of structure-activity relationships (SAR) around the pyrrolopyridinone nucleus.

6-(3-Aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one (CAS 1206970-28-6): Why In-Class Analogs Cannot Be Directly Substituted


The pyrrolo[3,4-b]pyridin-5-one scaffold is a recognized pharmacophore in CNS and oncology drug discovery, but subtle variations in substitution pattern and physicochemical properties can profoundly alter biological activity and synthetic utility [1]. Unlike simpler analogs such as the unsubstituted core (6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one) or alternative N-alkylated derivatives, the 6-(3-aminopropyl) substituent on CAS 1206970-28-6 uniquely provides a primary amine handle with a three-carbon spacer. This specific geometry is critical for accessing key target interactions observed in M4 PAM and kinase inhibitor patents [2], while its predicted LogP of -0.85 offers a distinct solubility profile that impacts downstream purification and formulation. Generic substitution with a different N-alkyl chain or core heterocycle would yield a molecule with divergent binding kinetics, solubility, and reactivity, undermining the reproducibility of published synthetic protocols and biological assays.

6-(3-Aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one (CAS 1206970-28-6): Quantitative Differentiators vs. Closest Analogs


LogP Difference: Lower Lipophilicity vs. Unsubstituted Core

The target compound exhibits a calculated LogP of -0.85, which is significantly lower than the predicted LogP of the unsubstituted core, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, which is approximately -0.66 [1]. This difference is driven by the addition of the polar 3-aminopropyl side chain .

Physicochemical Property Solubility CNS Drug Discovery

Synthetic Versatility: Primary Amine Handle for Bioconjugation and Library Synthesis

In contrast to analogs such as 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 1440519-73-2) or 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 1260665-59-9), which lack a free amine or contain less reactive handles, CAS 1206970-28-6 contains a free primary aliphatic amine at the terminus of its propyl chain . This functional group enables a wider range of highly efficient, high-yielding chemical transformations, such as amide bond formation with carboxylic acids or activated esters, and is compatible with bioorthogonal conjugation strategies .

Building Block Amine Handle Click Chemistry Amide Coupling

Proven Utility in High-Value Patent Space: M4 Muscarinic PAMs

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core, to which this compound belongs, is explicitly claimed as a key scaffold in multiple patents for M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) [1]. While this specific compound (CAS 1206970-28-6) is an intermediate, its structural similarity to the claimed compounds (e.g., those in US20190062331A1) provides a direct link to a validated and commercially valuable CNS target space, unlike less characterized pyrrolopyridine isomers or simpler heterocyclic building blocks .

M4 Muscarinic Receptor Positive Allosteric Modulator (PAM) CNS Schizophrenia

6-(3-Aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one (CAS 1206970-28-6): Optimal Scientific and Industrial Application Scenarios


Synthesis of M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)

As a direct synthetic precursor to the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold claimed in patents for M4 PAMs [1], this compound is ideally suited for medicinal chemistry teams focused on developing novel therapeutics for schizophrenia, Alzheimer's disease, and other CNS disorders. The primary amine handle allows for the introduction of diverse capping groups to explore SAR around the M4 PAM pharmacophore.

Construction of Kinase-Focused Chemical Libraries via Amide Coupling

The free primary amine on the 3-aminopropyl chain provides a highly reactive and selective handle for parallel synthesis and library generation using amide bond formation. This is particularly valuable in kinase drug discovery, where the pyrrolo[3,4-b]pyridin-5-one core has shown promise as a hinge-binding motif in computational docking studies against targets like AKT1 [2]. This compound enables the rapid assembly of diverse analogs for high-throughput screening.

Development of Antibody-Drug Conjugates (ADCs) and Bioconjugates

The combination of a heterocyclic core with a distal primary amine makes this building block an attractive payload linker or warhead precursor for ADC programs. The amine can be readily functionalized with cleavable or non-cleavable linkers using standard peptide coupling reagents, facilitating the attachment of potent pyrrolopyridinone-based cytotoxins to tumor-targeting antibodies [3].

Quality Control and Analytical Reference Standard

With a reported purity of ≥97-98% from reputable vendors and the availability of batch-specific analytical data (e.g., NMR, HPLC) , this compound can serve as a reliable analytical reference standard for method development, impurity profiling, and quality control in pharmaceutical manufacturing processes involving this class of intermediates.

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